(S)-naringenin(1-)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

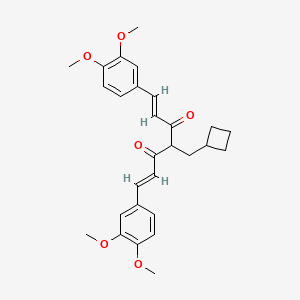

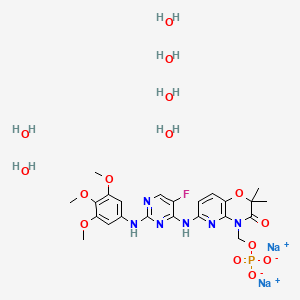

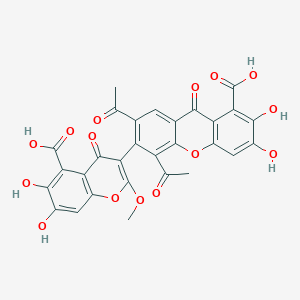

(S)-naringenin(1-) is a flavonoid oxoanion that is the conjugate base of (S)-naringenin, arising from selective deprotonation of the 7-hydroxy group; major species at pH 7.3. It is a conjugate base of a (S)-naringenin.

Aplicaciones Científicas De Investigación

Anticancer Activity

Naringenin exhibits remarkable anticancer potential through its inhibitory effects on diverse molecular targets involved in carcinogenesis, including ABCG2/P-gp/BCRP, proteasome, HDAC/Sirtuin-1, VEGF, and mTOR pathways, among others. Its anticancer activity is supported by detailed studies on its biosynthesis, molecular targets, mechanisms of action, and structure-activity relationships, highlighting naringenin's promise as a natural product for cancer management and therapy (Prakash et al., 2021).

Cardiovascular Protection

Naringenin has been identified to offer cardioprotective effects, with studies demonstrating its ability to improve endothelial function and exhibit antiadipogenic and anti-inflammatory activities. Its therapeutic potential extends to the treatment of dyslipidemia and hyperinsulinemia, as shown in LDL receptor–null mice, where naringenin corrected VLDL overproduction and ameliorated hepatic steatosis, indicating its utility in addressing metabolic syndrome-related cardiovascular issues (Mulvihill et al., 2009).

Immunomodulatory Effects

Research has demonstrated naringenin's potential as an immunomodulator, showing its ability to inhibit inflammatory responses in various cell types and treat inflammation-related disorders such as sepsis, fulminant hepatitis, and cancer. Its unique property of promoting lysosome-dependent cytokine protein degradation offers a novel approach to anti-inflammatory therapy (Zeng et al., 2018).

Antioxidant and Neuroprotective Activities

Naringenin's antioxidant effects have been explored in the context of oxidative stress disorders, including cardiovascular, neurodegenerative, and pulmonary diseases. Its function as an oxidative stress reliever, primarily by reducing free radicals and enhancing antioxidant activity, underscores its potential in treating chronic diseases linked to oxidative stress (Zaidun et al., 2018).

Anti-inflammatory and Analgesic Properties

Naringenin has shown efficacy in reducing inflammatory pain through the modulation of the NO−cGMP−PKG−K_ATP channel signaling pathway and by inhibiting oxidative stress and cytokine production. Its analgesic, anti-inflammatory, and antioxidant effects make it a potential therapeutic agent for treating superoxide anion-driven inflammatory pain (Manchope et al., 2016).

Propiedades

Nombre del producto |

(S)-naringenin(1-) |

|---|---|

Fórmula molecular |

C15H11O5- |

Peso molecular |

271.24 g/mol |

Nombre IUPAC |

(2S)-7-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-5-olate |

InChI |

InChI=1S/C15H12O5/c16-9-3-1-8(2-4-9)13-7-12(19)15-11(18)5-10(17)6-14(15)20-13/h1-6,13,16-18H,7H2/p-1/t13-/m0/s1 |

Clave InChI |

FTVWIRXFELQLPI-ZDUSSCGKSA-M |

SMILES isomérico |

C1[C@H](OC2=CC(=CC(=C2C1=O)[O-])O)C3=CC=C(C=C3)O |

SMILES canónico |

C1C(OC2=CC(=CC(=C2C1=O)[O-])O)C3=CC=C(C=C3)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]-5-(methoxymethyl)-2-furancarboxamide](/img/structure/B1264187.png)

![2-[4-[(1Z)-1-Hydroxyimino-2,3-dihydroinden-5-yl]-3-pyridin-4-ylpyrazol-1-yl]ethanol](/img/structure/B1264202.png)

![Calix[5]furan](/img/structure/B1264203.png)